N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide

Description

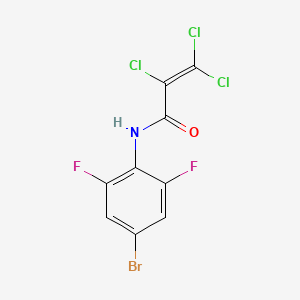

N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide is a halogen-rich acrylamide derivative characterized by a substituted phenyl ring (4-bromo-2,6-difluorophenyl) linked to a trichloroacrylamide group.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl3F2NO/c10-3-1-4(14)7(5(15)2-3)16-9(17)6(11)8(12)13/h1-2H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKJEQIMAWNJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=O)C(=C(Cl)Cl)Cl)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185922 | |

| Record name | N-(4-Bromo-2,6-difluorophenyl)-2,3,3-trichloro-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646989-60-8 | |

| Record name | N-(4-Bromo-2,6-difluorophenyl)-2,3,3-trichloro-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646989-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2,6-difluorophenyl)-2,3,3-trichloro-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2,6-difluoroaniline with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The amide group can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Differences :

- Core Backbone : Pyr3 incorporates a pyrazole ring and a trifluoromethyl group, absent in the target compound.

- Substituents : Both share the 2,3,3-trichloroacrylamide moiety, but Pyr3 includes an ester group, enhancing hydrophilicity.

Functional Properties : - Pyr3 is a well-documented TRPC3 channel blocker, demonstrating efficacy in preventing arterial remodeling in stent-induced vascular injury models .

- The target compound lacks direct evidence of TRPC3 activity but shares electrophilic features (trichloroacrylamide) that may confer reactivity with cysteine residues in ion channels.

Sulfonamide Derivatives (C16H12BrN3O3S)

Structural Differences :

- Functional Groups: The sulfonamide derivative (C16H12BrN3O3S) features a sulfonamide (-SO2NH2) and cyano (-C≡N) group, contrasting with the acrylamide and halogenated phenyl group in the target compound . Physicochemical Properties:

- Melting Point : The sulfonamide derivative melts at 233.3°C, suggesting higher thermal stability compared to the target compound (data unavailable).

- Spectroscopic Features :

Bioactivity: No explicit bioactivity is reported for either compound, though sulfonamides are historically associated with antimicrobial or enzyme-inhibitory roles.

N-(2-[(4-Bromophenyl)sulfinyl]ethyl)-2-(3,4-dichlorophenyl)acetamide

Structural Differences :

- Backbone : This compound features a sulfinyl (-SO-) and acetamide group, diverging from the trichloroacrylamide core.

- Halogen Pattern: Contains 3,4-dichlorophenyl and 4-bromophenyl groups, differing in substitution geometry from the 2,6-difluorophenyl group in the target compound . Potential Implications:

- The sulfinyl group may enhance oxidative stability or modulate receptor binding compared to the electron-deficient trichloroacrylamide group.

Biological Activity

N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromo-substituted phenyl group and a trichloroacrylamide moiety. Its molecular formula is , indicating the presence of multiple halogen substituents which may enhance its biological efficacy.

Research indicates that compounds with similar structures often exhibit mechanisms such as:

- Inhibition of Enzymatic Activity : Many halogenated compounds inhibit specific enzymes involved in cellular processes.

- Interference with Cell Signaling Pathways : The presence of halogens can modify the interaction with cellular receptors or signaling molecules, leading to altered cellular responses.

- Induction of Apoptosis : Some studies suggest that compounds like this compound may trigger programmed cell death in certain cancer cell lines.

Antitumor Activity

A study evaluating the antitumor potential of similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives with bromo and chloro substitutions showed enhanced activity against breast cancer cells (MCF-7 and MDA-MB-231) due to their ability to induce apoptosis and inhibit proliferation .

Antimicrobial Activity

Compounds structurally related to this compound have exhibited notable antimicrobial properties. The presence of halogens often contributes to increased membrane permeability in microbial cells, leading to cell lysis .

Case Studies

- Breast Cancer Research : In a comparative study, derivatives of this compound were tested for their effectiveness against breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in increased cell death rates .

- Antimicrobial Trials : A series of tests were conducted on related compounds against common bacterial strains. The results showed significant inhibition zones in cultures treated with these compounds compared to controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N1-(4-bromo-2,6-difluorophenyl)-2,3,3-trichloroacrylamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1: Route Selection

Start with nucleophilic substitution or condensation reactions, leveraging halogenated aromatic precursors (e.g., 4-bromo-2,6-difluoroaniline) and trichloroacryloyl chloride. Adjust solvent polarity (e.g., DMF for high reactivity, THF for controlled kinetics) and catalysts (e.g., triethylamine for acid scavenging) . - Step 2: Optimization via Design of Experiments (DoE)

Employ factorial design to test variables: temperature (40–100°C), molar ratios (1:1 to 1:1.2), and reaction time (4–24 hours). Use HPLC to monitor yield and purity . - Step 3: Purification

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via NMR (>95%) .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use H and C NMR to verify substituent positions (e.g., bromo and fluorine signals at ~7.2 ppm and ~-110 ppm, respectively) . - High-Resolution Mass Spectrometry (HRMS):

Confirm molecular weight (e.g., expected [M+H]+ at m/z 405.85) and isotopic patterns (Br, Cl) . - X-ray Crystallography (if crystalline):

Resolve 3D structure to confirm stereochemistry and bond angles . - Thermogravimetric Analysis (TGA):

Assess thermal stability (decomposition onset >200°C) .

Q. How can researchers evaluate the compound’s thermal stability and phase behavior for storage and application?

Methodological Answer:

- Differential Scanning Calorimetry (DSC):

Identify melting points and phase transitions (e.g., glass transition or decomposition peaks). - TGA under Nitrogen/Oxygen Atmospheres:

Determine degradation profiles (e.g., weight loss steps at 200–300°C for acrylamide cleavage) . - Accelerated Stability Testing:

Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor via FTIR and HPLC for degradation products .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT):

Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software . - Reaction Path Sampling:

Simulate intermediates (e.g., transition states in SNAr reactions) with QM/MM hybrid methods. Validate with kinetic isotope effects . - Machine Learning (ML):

Train models on PubChem reaction datasets to predict substituent effects on reaction rates. Use platforms like COMSOL with AI integration .

Q. How can contradictory data on biological activity (e.g., antibacterial vs. inert results) be resolved?

Methodological Answer:

- Controlled Replication:

Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth, 37°C, 18–24 hours). Include positive controls (e.g., ciprofloxacin) . - Structure-Activity Relationship (SAR) Analysis:

Synthesize analogs (e.g., replace Br with Cl or vary substituent positions). Test against Gram+/Gram- bacteria to isolate key functional groups . - Mechanistic Studies:

Use fluorescence quenching or SPR to assess binding to bacterial targets (e.g., DNA gyrase) .

Q. What factorial experimental designs are suitable for studying substituent effects on the compound’s physicochemical properties?

Methodological Answer:

-

Full Factorial Design (2):

Vary substituents (e.g., Br vs. Cl, F vs. H) and measure outcomes (solubility, logP). Use ANOVA to identify significant factors . -

Response Surface Methodology (RSM):

Optimize solubility by testing co-solvents (e.g., DMSO, PEG-400) and pH (4–9). Fit data to quadratic models . -

Example Table for Solubility Optimization:

Solvent System pH Solubility (mg/mL) DMSO:H2O (1:1) 7 12.3 PEG-400 6 8.9

Q. How can AI-driven autonomous laboratories enhance the discovery of derivatives with improved properties?

Methodological Answer:

- Automated Synthesis Platforms:

Integrate robotic liquid handlers with real-time HPLC feedback to iterate reaction conditions . - Generative AI for Molecular Design:

Use GPT-4 or ChemBERTa to propose novel analogs. Filter candidates via ADMET prediction tools (e.g., SwissADME) . - Closed-Loop Optimization:

Deploy Bayesian optimization to refine synthetic pathways (e.g., minimize byproducts, maximize yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.